molecular formula C17H19N3O2S B2922204 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 946372-19-6

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2922204
CAS RN: 946372-19-6
M. Wt: 329.42
InChI Key: DPSMHLVWWVCJLR-UHFFFAOYSA-N
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Description

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Pharmacological Activities

The compound of interest, due to its structural similarity with various quinazolinone derivatives, has been explored for its potential in synthesizing new pharmacological agents. For instance, derivatives similar to the compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies have shown that certain quinazolinone derivatives exhibit significant pharmacological effects, including potent analgesic and anti-inflammatory activities, with some compounds being moderately more potent compared to standard drugs like diclofenac sodium. Notably, these compounds have demonstrated only mild ulcerogenic potential compared to aspirin, highlighting their therapeutic potential with reduced side effects (Alagarsamy et al., 2015).

Antitumor Activities

Research into quinazolinone derivatives has also uncovered their potential in antitumor applications. Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, for example, have been synthesized and evaluated for their in vitro antitumor activity. Certain derivatives have demonstrated broad-spectrum antitumor activity, with potencies 1.5–3.0-fold more potent compared to 5-FU, a commonly used chemotherapeutic agent. This suggests that the structural framework of quinazolinone, similar to the compound , can be modified to enhance antitumor efficacy, offering a promising avenue for developing new anticancer agents (Al-Suwaidan et al., 2016).

Molecular Docking Studies

Molecular docking studies of quinazolinone derivatives have provided insights into their potential mechanisms of action at the molecular level. For example, investigations into the structural and vibrational properties of specific quinazolinone acetamides have demonstrated their potential interactions with biological targets, such as BRCA2 complexes. These studies suggest that quinazolinone derivatives could exhibit inhibitory activity against specific cancer-related targets, supporting their further exploration as anticancer agents (El-Azab et al., 2016).

Antibacterial Activities

Furthermore, quinazolinone derivatives have been synthesized and evaluated for their antibacterial activities. The synthesis of novel derivatives and their subsequent testing against various bacterial strains have highlighted the potential of quinazolinone compounds as antibacterial agents. This suggests that the compound of interest, with its quinazolinone core, could serve as a basis for developing new antibacterial drugs, addressing the growing need for novel antimicrobials (Singh et al., 2010).

properties

IUPAC Name

N-(3-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-5-4-6-12(9-11)18-15(21)10-23-16-13-7-2-3-8-14(13)19-17(22)20-16/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSMHLVWWVCJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(m-tolyl)acetamide

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